N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide
CAS No.: 932537-84-3
Cat. No.: VC4313064
Molecular Formula: C14H8ClN3O3S
Molecular Weight: 333.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932537-84-3 |
|---|---|
| Molecular Formula | C14H8ClN3O3S |
| Molecular Weight | 333.75 |
| IUPAC Name | N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide |
| Standard InChI | InChI=1S/C14H8ClN3O3S/c15-10-5-6-11(13-12(10)16-7-22-13)17-14(19)8-1-3-9(4-2-8)18(20)21/h1-7H,(H,17,19) |
| Standard InChI Key | KUHSUGCMRXYHKW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)[N+](=O)[O-] |
Introduction
Synthesis and Characterization
The synthesis of benzothiazole derivatives typically involves several key steps, including the formation of the benzothiazole ring and the attachment of the nitrobenzamide moiety. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the synthesis progress and confirm the product's identity.
Biological Activities and Potential Applications
Benzothiazole derivatives are of significant interest in medicinal chemistry due to their diverse applications in drug development. They have been studied for their antimicrobial, anticancer, and antitubercular activities. The presence of a nitro group and a benzamide moiety in N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide suggests potential biological activities similar to those of related compounds.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Inhibits bacterial and fungal growth. |
| Anticancer Activity | Exhibits cytotoxic effects against cancer cells. |
| Antitubercular Activity | Shows efficacy against certain bacterial strains. |
Comparison with Similar Compounds
Compounds like N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide and N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide hydrochloride share structural similarities with N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide. These compounds are studied for their potential therapeutic applications, including cancer and infectious diseases.
| Compound | Unique Features |
|---|---|
| N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide | Lacks chlorine atom; different biological activities. |
| N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide hydrochloride | Includes a morpholine moiety; potential applications in medicinal chemistry. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume